Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity

Pharmaceutical impurity profiling Reference standard characterization LC-MS identification

Validated HPLC methods for itraconazole API require impurity-specific reference standards; generic substitution causes misidentification, inaccurate RRF values, and OOS failures. This seco-piperazine mono-N-formyl impurity (CAS 1199350-00-9) is a characterized standard enabling compliant ICH Q3A/Q3B quantification. • Unique seco-piperazine + single N-formyl structure ensures resolved peak separation from itraconazole and EP Impurities B/F in stability-indicating methods. • Spiked at ICH reporting thresholds (0.05-0.10%) to confirm method sensitivity, linearity, and system suitability. • ≥95% HPLC purity, off-white solid; applied in forced degradation studies, synthetic route monitoring, and batch release QC.

Molecular Formula C34H36Cl2N8O5
Molecular Weight 707.6 g/mol
Cat. No. B12062990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity
Molecular FormulaC34H36Cl2N8O5
Molecular Weight707.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl
InChIInChI=1S/C34H36Cl2N8O5/c1-3-24(2)44-33(46)43(22-40-44)28-7-5-26(6-8-28)38-14-15-41(23-45)27-9-11-29(12-10-27)47-17-30-18-48-34(49-30,19-42-21-37-20-39-42)31-13-4-25(35)16-32(31)36/h4-13,16,20-24,30,38H,3,14-15,17-19H2,1-2H3/t24?,30-,34-/m0/s1
InChIKeyITKQFPSEGMIUIF-XUOSIXAYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity – Reference Standard Overview


Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity (CAS 1199350-00-9, TRC I937520, also designated Itraconazole Impurity 15) is a process-related and potential degradation impurity of the triazole antifungal drug itraconazole. It belongs to the class of seco-piperazine formamide derivatives arising from cleavage of the piperazine ring and introduction of a single N-formyl group . The compound has the molecular formula C₃₄H₃₆Cl₂N₈O₅ and a molecular weight of 707.61 g/mol . It is supplied as an off-white to beige solid, typically with ≥95% HPLC purity, and is used exclusively as a reference standard for analytical method development, method validation, and quality control (QC) release testing of itraconazole active pharmaceutical ingredient (API) and finished dosage forms .

Workflow HPLC/UPLC impurity profiling & stability-indicating method development
Standard type Process-related & degradation impurity reference standard
Selection context Requires impurity-specific identity confirmation; not interchangeable with di-N-formyl impurity or parent drug

Generic Substitution Limitations for Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity


In-class itraconazole impurities are not analytically interchangeable because each impurity possesses a distinct chemical structure that produces unique chromatographic retention, mass spectrometric fragmentation, and UV absorption characteristics. The Desethylene-seco-piperazine Mono-N-formyl Impurity is structurally defined by ring-opening of the piperazine moiety (seco-piperazine) and the presence of exactly one formyl group, differentiating it from the parent drug itraconazole (intact piperazine ring, C₃₅H₃₈Cl₂N₈O₄, MW 705.64) and from its closest congener, the Desethylene-seco-piperazine Di-N-formyl Impurity (CAS 1199350-02-1, C₃₅H₃₆Cl₂N₈O₆, MW 735.62) . Regulatory guidance (ICH Q3A/Q3B) requires impurity-specific reference standards for identification, qualification, and quantification; substituting a structurally different impurity standard would yield incorrect retention time assignments, inaccurate relative response factors (RRF), and ultimately non-compliance with compendial and regulatory specifications . The consequence of substitution is a validated method that systematically misidentifies or misquantifies this specific impurity, potentially leading to failed batch release, OOS investigations, or regulatory observations.

Target Mono-N-formyl impurity
Substitute Itraconazole parent drug
Different structure, retention, and response factor; co-elution unlikely but method specificity may shift.
Target Mono-N-formyl impurity
Substitute Di-N-formyl impurity
28 Da mass shift and different retention; substituting leads to misidentification in LC-MS impurity profiling.

Quantitative Differentiation Evidence for Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity


Molecular Identity: Mono-N-formyl vs. Di-N-formyl Impurity

The Mono-N-formyl impurity (MW 707.61, C₃₄H₃₆Cl₂N₈O₅) differs from the Di-N-formyl impurity (MW 735.62, C₃₅H₃₆Cl₂N₈O₆) by exactly one formyl group (–CHO, ΔMW = 28.01 Da) and one less carbon atom in the molecular formula . This mass difference is readily resolved by high-resolution mass spectrometry (HRMS) operating at resolving power ≥30,000 (FWHM), enabling unambiguous identification of the mono-vs. di-formyl species in a single LC-HRMS run . In reversed-phase HPLC, the addition of a second formyl group increases polarity, shifting the retention time earlier relative to the mono-formyl species under typical C18 gradient conditions, though the exact ΔRT is column- and method-dependent .

Mono-N-formyl vs Di-N-formyl identity
Head-to-head
ΔMW = 28.01 Da (C₁ less, O₁ more in mono-formyl)
Ensures correct high-resolution mass assignment
HRMS resolving power ≥30,000 FWHM resolves the mass difference
Pharmaceutical impurity profiling Reference standard characterization LC-MS identification

Structural Differentiation from Parent Itraconazole

The target impurity is produced by cleavage of the piperazine ring (seco-piperazine) and N-formylation, resulting in loss of the intact piperazine substructure present in itraconazole (C₃₅H₃₈Cl₂N₈O₄, MW 705.64) . This structural transformation eliminates the basic secondary amine of the piperazine and replaces it with a formamide moiety, fundamentally altering the compound's acid-base character and UV chromophore. In itraconazole, the piperazine nitrogens contribute to the molecule's basicity (calculated pKa ~3.7 and ~6.0 for the two piperazine nitrogens); the seco-piperazine mono-N-formyl impurity lacks one basic center, reducing its ionization capacity under acidic HPLC mobile phase conditions and altering its retention behavior on reversed-phase columns .

Structure vs parent itraconazole
Head-to-head
Loss of intact piperazine ring; formamide replaces one basic amine
Requires separate retention time marking for method specificity
Ionization shift alters RP-HPLC retention under acidic mobile phase
Degradation pathway elucidation Stability-indicating method Impurity structure confirmation

Storage Stability: Low-Temperature vs. Ambient Storage

The Desethylene-seco-piperazine Mono-N-formyl Impurity requires long-term storage at -20°C under inert atmosphere for maximum recovery, whereas itraconazole API reference standard is typically stored at 2-8°C or controlled room temperature (15-25°C) . This differential storage requirement reflects the increased chemical lability of the seco-piperazine formamide structure: the formamide bond is susceptible to hydrolysis under ambient humidity, and the opened piperazine chain may undergo further oxidative degradation . For the Mono-N-formyl impurity, storage at -20°C is specified for 1-2 year stability; for the Di-N-formyl analog, similar -20°C storage is also mandated, but its reported decomposition temperature (>67°C dec.) provides an orthogonal thermal stability endpoint .

Storage stability requirement
Data to verify
Long-term storage: -20°C under inert atmosphere; parent API stored at 2–8°C
Ambient or refrigerator storage may degrade the standard
Formamide hydrolysis risk and oxidative instability reported
Reference standard handling Stability protocol Procurement logistics

Solubility Profile and Sample Preparation

The Mono-N-formyl impurity exhibits limited solubility: slightly soluble in chloroform and slightly soluble in methanol, with no reported aqueous solubility . This contrasts with itraconazole, which has measurable solubility in acidic aqueous media (e.g., 0.1 N HCl, simulated gastric fluid) and is freely soluble in dichloromethane and DMSO . The Di-N-formyl analog shares similar solubility constraints (slightly soluble in chloroform and methanol) . For quantitative sample preparation, the mono-N-formyl impurity requires organic diluents such as methanol or acetonitrile at concentrations that maintain full dissolution; use of predominantly aqueous diluents risks incomplete dissolution and inaccurate standard preparation.

Solubility profile
Reported
Slightly soluble in chloroform, methanol; parent drug freely soluble in DCM
Aqueous-rich diluents risk incomplete dissolution
Use organic diluents for quantitative sample preparation
Sample preparation Diluent selection Method robustness

Application Scenarios for Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity


HPLC/UPLC Impurity Profiling Method Development

The Mono-N-formyl impurity reference standard is used to establish relative retention time (RRT) markers and relative response factors (RRF) during development of stability-indicating HPLC or UPLC methods for itraconazole drug substance. Its distinct structural features (seco-piperazine, formamide) ensure it elutes as a resolved peak separate from itraconazole and other specified impurities (e.g., EP Impurities B and F). The standard is spiked into API at the ICH reporting threshold (0.05% for a maximum daily dose >2 g/day, or 0.10% for ≤2 g/day) to confirm method sensitivity and linearity .

Forced Degradation and Stability Study Peak Identification

In forced degradation studies (oxidative, thermal, acidic, basic, photolytic) of itraconazole drug substance and drug product, the Mono-N-formyl impurity standard serves as a marker for degradation pathways involving piperazine ring opening followed by N-formylation. The known molecular weight (707.61) and formula (C₃₄H₃₆Cl₂N₈O₅) enable targeted LC-MS/MS identification using extracted ion chromatograms at m/z 707.24 ([M+H]⁺) . Its use as an external standard allows quantification of this degradation product in stability samples, supporting shelf-life specification setting.

Quality Control Release Testing and Batch Consistency Monitoring

As a characterized impurity reference standard with ≥95% HPLC purity , the compound is employed in QC laboratories for routine batch release testing of itraconazole API and finished dosage forms. It is used to prepare system suitability solutions confirming adequate resolution between the mono-N-formyl impurity peak and adjacent peaks, and as an external standard for impurity quantification by the area percent or external standard method . This supports compliance with ICH Q3A/Q3B and pharmacopoeial monograph requirements.

Synthetic Process Optimization and Impurity Fate Mapping

In itraconazole synthetic route development, the Mono-N-formyl impurity reference standard is used to monitor the efficiency of the piperazine ring-closure step and subsequent formylation side reactions. By spiking the standard into reaction mixtures and intermediate streams, process chemists can quantify the level of this impurity at each synthetic stage, identify the step where it is generated or purged, and establish in-process control limits . The known relationship to the Di-N-formyl impurity (which is a by-product in the synthesis of the Mono-N-formyl impurity) further allows mapping of the impurity cascade .

Application
Selection Property
Validation Focus
HPLC/UPLC impurity method development
Relative retention time & response factor markers
Resolution from parent drug and other specified impurities
Forced degradation & stability peak identification
High-resolution mass identification
Degradation pathway confirmation & stability monitoring
QC release testing & batch consistency
System suitability & external standard quantitation
Compliance with ICH Q3A/Q3B specifications
Synthetic route optimization & impurity mapping
Process-specific impurity marker
Impurity generation/purge points & control limits
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